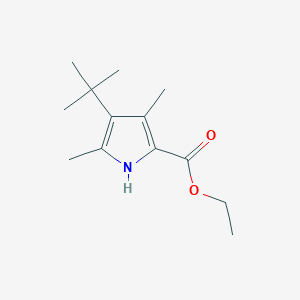

ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . The tert-butyl group is a very common substituent in organic chemistry with the chemical formula -C(CH3)3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often introduced into a molecule by reaction of the corresponding alcohol with tert-butyl bromide . Pyrrole derivatives can be synthesized through various methods, including the Knorr Pyrrole Synthesis, a widely used chemical reaction that synthesizes substituted pyrroles .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography . The tert-butyl group is a bulky group that can significantly influence the molecule’s conformation and reactivity .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring . Tert-butyl groups can undergo a variety of reactions, including deprotection reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrrole is a polar molecule and thus has a dipole moment and displays hydrogen bonding . Tert-butyl groups are nonpolar and can increase the hydrophobicity of a molecule .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. Skowronek and Lightner (2003) synthesized a chiral bipyrrole derivative from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the compound's role in creating axially chiral molecules with restricted rotation due to bulky tert-butyl groups (Skowronek & Lightner, 2003). Similarly, Singh et al. (2013) synthesized a novel derivative of this compound and analyzed its molecular structure and spectral properties, contributing to the understanding of its potential applications in chemical reactions (Singh et al., 2013).

Chemical Reactivity and Applications

This compound serves as a precursor in the synthesis of various chemical compounds. Singh et al. (2014) investigated a pyrrole-containing chalcone derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlighting its potential use as a non-linear optical material due to its high first hyperpolarizability (Singh et al., 2014). Additionally, Boiadjiev and Lightner (2002) researched malonic ester derivatives of this compound, revealing their atropisomerism due to restricted rotation, a rare phenomenon in small molecules (Boiadjiev & Lightner, 2002).

Spectroscopic and Computational Studies

Several studies have employed spectroscopic and computational methods to investigate the properties of this compound derivatives. For instance, Singh et al. (2013) conducted a comprehensive study combining experimental and quantum chemical approaches to analyze the molecular structure and spectroscopic properties of a novel derivative, providing insights into its chemical reactivity and potential applications in material science (Singh et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

28991-95-9 |

|---|---|

Fórmula molecular |

C13H21NO2 |

Peso molecular |

223.31 g/mol |

Nombre IUPAC |

ethyl 4-tert-butyl-3,5-dimethyl-3H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H21NO2/c1-7-16-12(15)11-8(2)10(9(3)14-11)13(4,5)6/h8H,7H2,1-6H3 |

Clave InChI |

AOYNSXFLMSAALP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(C)(C)C)C |

SMILES canónico |

CCOC(=O)C1=NC(=C(C1C)C(C)(C)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)

![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)